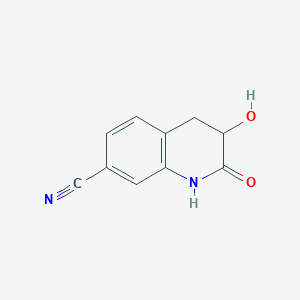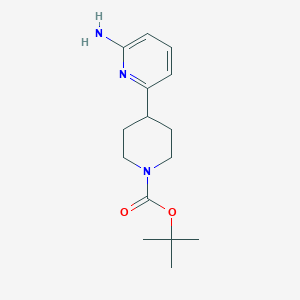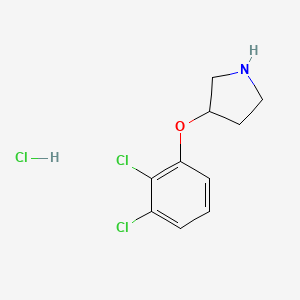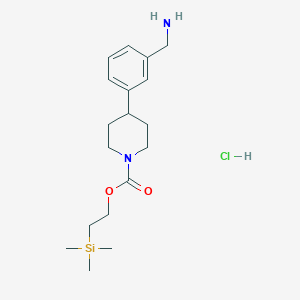
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Vue d'ensemble
Description
The compound “2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The trimethylsilyl (TMS) group is often used in organic chemistry as a protecting group for alcohols .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the TMS group, the piperidine ring, and the carboxylate group. The TMS group is generally stable but can be removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the TMS group could influence the compound’s volatility and solubility .Applications De Recherche Scientifique
Piperidine Derivatives Synthesis
Piperidine derivatives are pivotal in medicinal chemistry due to their presence in a multitude of bioactive molecules. For instance, a method for the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives has been described, demonstrating the importance of piperidine in synthesizing complex molecules with potential pharmaceutical applications (Lau et al., 2002). This process emphasizes the utility of piperidine derivatives as intermediates in the synthesis of biologically active compounds.
Carboxyl Protecting Groups
The use of 2-(Trimethylsilyl)ethyl groups as protecting groups for carboxylic acids in organic synthesis is a key strategy to control the reactivity of carboxyl groups. For example, the synthesis of curvularin, a mold metabolite, utilized a 2-(trimethylsilyl)ethyl ester as a carboxyl protecting group, showcasing its selective removal capabilities with fluoride ions (Gerlach, 1977). This highlights the compound's relevance in synthetic strategies where selective deprotection is required.
Biological Activities and Applications
The biological activity of compounds containing piperidine structures and their analogs is a subject of ongoing research. Studies have synthesized and evaluated various piperidine-containing compounds for their antimicrobial and anticancer activities, reflecting the broad applicability of these structures in drug discovery and development. For instance, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with piperidine components showed significant antimicrobial activity (Faty et al., 2010).
Propriétés
IUPAC Name |
2-trimethylsilylethyl 4-[3-(aminomethyl)phenyl]piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2Si.ClH/c1-23(2,3)12-11-22-18(21)20-9-7-16(8-10-20)17-6-4-5-15(13-17)14-19;/h4-6,13,16H,7-12,14,19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFSJPOXYGHBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(CC1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

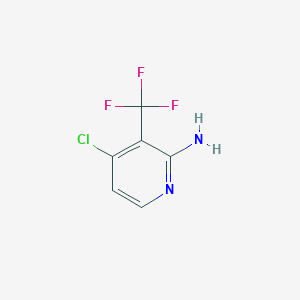
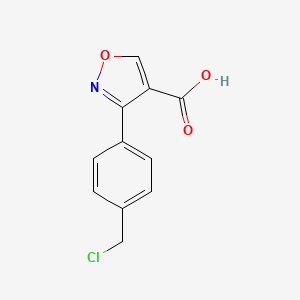
![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)
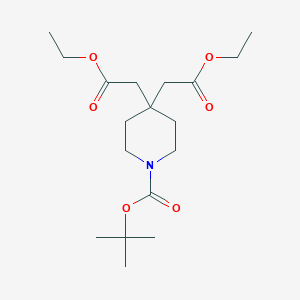
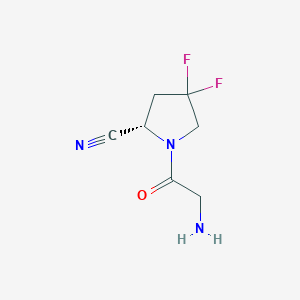
![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)
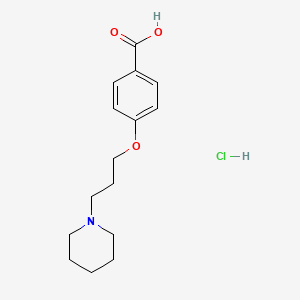
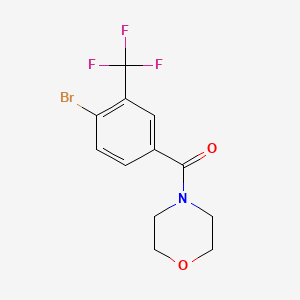
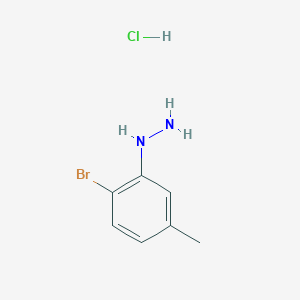
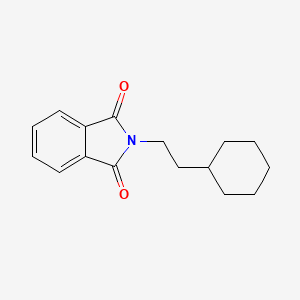
![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)
